
Trihexyltetradecylphosphonium bromide
Overview
Description
Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid. It is known for its unique properties, making it useful in various applications, particularly as a catalyst and extractant in chemical processes . This compound is characterized by its ability to act as a recyclable reaction medium and its effectiveness in desulfurization processes .
Preparation Methods
Trihexyltetradecylphosphonium bromide can be synthesized via solvent-free anion metathesis reactions . The preparation involves the reaction of trihexylphosphine with tetradecyl bromide under controlled conditions to form the desired ionic liquid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the preparation of other ionic liquids.
Common Reagents and Conditions: The compound is often used with oxidants like hydrogen peroxide in desulfurization reactions.
Major Products: The major products formed from these reactions include desulfurized oils and various substituted ionic liquids.
Scientific Research Applications
Extractive Desulfurization
One of the primary applications of [THTDP]Br is in the extractive desulfurization of liquid fuels. This process is crucial for reducing sulfur content in fuels to meet stringent environmental regulations. Key findings from recent studies include:
- Efficiency : [THTDP]Br has demonstrated an impressive capability for sulfur removal, achieving up to 88.5% removal of dibenzothiophene (DBT) in a 1:1 mass ratio with fuel within 30 minutes at 30 °C .
- Recycling : The ionic liquid can be recycled effectively, maintaining its performance over 10 cycles without significant loss in efficiency .
- Mechanism : Density functional theory (DFT) calculations suggest favorable interactions between [THTDP]Br and sulfur compounds, contributing to its effectiveness as a solvent for sulfur extraction .
Case Study: Ultrasound-Assisted Extractive/Oxidative Desulfurization
A study highlighted the use of [THTDP]Br as a catalyst in an ultrasound-assisted extractive/oxidative desulfurization process. The research indicated:
- Optimal Conditions : The optimal conditions for sulfur removal involved varying the oxidant-to-sulfur molar ratio and adjusting sonication time and temperature .
- Kinetics : The oxidation reaction followed pseudo-first-order kinetics, with a calculated reaction rate constant indicating efficient performance under practical conditions .
Environmental Remediation
[THTDP]Br has also been explored for its potential in environmental remediation , particularly in water treatment applications:
- Membrane Technology : Modified cellulose acetate membranes incorporating [THTDP]Br have shown promise for removing pollutants from water, demonstrating biocompatibility and effective pollutant capture capabilities .
- Pollutant Extraction : The ionic liquid's properties allow it to act as an effective extractant for various contaminants, enhancing the efficiency of remediation processes.
Catalysis
In addition to its role in extractive desulfurization, [THTDP]Br serves as a catalyst in various chemical reactions:
- Catalytic Activity : Studies have indicated that [THTDP]Br can facilitate reactions by acting as a reaction-induced self-separation catalyst, improving the efficiency of chemical transformations involving sulfur compounds .
- Versatility : Its unique properties allow it to be used effectively across different types of reactions, making it a valuable component in synthetic chemistry.
Summary of Properties and Applications
The following table summarizes the key properties and applications of Trihexyltetradecylphosphonium bromide:
Property/Application | Details |
---|---|
Solvent Efficiency | Up to 88.5% DBT removal in desulfurization |
Recycling Capability | Effective over 10 cycles |
Environmental Application | Used in modified membranes for water treatment |
Catalytic Role | Acts as a catalyst in ultrasound-assisted reactions |
Kinetic Performance | Follows pseudo-first-order kinetics |
Mechanism of Action
The mechanism by which trihexyltetradecylphosphonium bromide exerts its effects involves its interaction with sulfur compounds. It acts as a reaction-induced self-separation catalyst, facilitating the removal of sulfur from oils through oxidative desulfurization . The compound’s structure allows it to interact effectively with sulfur compounds, enhancing the efficiency of the desulfurization process .
Comparison with Similar Compounds
Trihexyltetradecylphosphonium bromide is unique compared to other similar compounds due to its high efficiency and recyclability. Similar compounds include:
- Trihexyltetradecylphosphonium chloride
- Trihexyltetradecylphosphonium dicyanamide
- Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
These compounds share similar properties but differ in their specific applications and efficiency. This compound stands out due to its effectiveness in desulfurization and its ability to be recycled multiple times with minimal loss of efficiency .
Biological Activity
Trihexyltetradecylphosphonium bromide, commonly referred to as [THTDP][Br], is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis, extraction processes, and environmental remediation. This article delves into the biological activity of [THTDP][Br], focusing on its mechanisms, efficacy in various reactions, and implications for industrial applications.
[THTDP][Br] is characterized by its long hydrocarbon chains, which contribute to its unique solubility and interaction properties. The structure can be represented as follows:
This ionic liquid exhibits significant hydrophobic characteristics due to the long alkyl chains, making it suitable for applications in organic solvents and extraction processes.
1. Catalytic Properties
[THTDP][Br] has been identified as an effective catalyst in various chemical reactions. A notable study demonstrated its use in ultrasound-assisted extractive oxidative desulfurization (UEODS) of model oils. The results indicated that [THTDP][Br] facilitated the removal of sulfur compounds with high efficiency, following pseudo-first-order kinetics. The reaction rate constant and half-life were determined, showcasing the ionic liquid's catalytic prowess under optimized conditions .
Table 1: Kinetic Parameters for UEODS Using [THTDP][Br]
Parameter | Value |
---|---|
Reaction Rate Constant | k |
Half-Life | t_{1/2} |
Optimal Temperature | T_{opt} |
Sulfur Removal Efficiency | % Removal |
2. Extraction Capabilities
In addition to its catalytic roles, [THTDP][Br] has been employed as an extractant for noble metals such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) from aqueous solutions. Studies have shown that varying parameters such as shaking time and concentration significantly influence the extraction efficiency. The ionic liquid's ability to solubilize these metals from waste sources presents a sustainable approach to recycling valuable materials .
Table 2: Extraction Efficiency of Noble Metals Using [THTDP][Br]
Metal Ion | Extraction Efficiency (%) | Optimal Conditions |
---|---|---|
Rh(III) | X% | Shaking Time: Y min; HCl Concentration: Z M |
Ru(III) | A% | Shaking Time: B min; NaCl Concentration: C M |
Pt(IV) | D% | Shaking Time: E min; Ionic Liquid Concentration: F M |
3. Environmental Applications
The solubility properties of [THTDP][Br] extend to environmental applications, particularly in CO₂ capture and solubilization. Research indicates that this ionic liquid effectively dissolves carbon dioxide, making it a potential candidate for carbon capture technologies .
Case Study 1: Ultrasound-Assisted Desulfurization
A kinetic study on the use of [THTDP][Br] in the desulfurization process revealed that the ionic liquid not only enhances reaction rates but also allows for the regeneration and recycling of the catalyst with minimal loss in efficiency after multiple cycles .
Case Study 2: Noble Metal Recovery
In another study focused on the recovery of noble metals from industrial waste, [THTDP][Br] was found to outperform traditional solvents in terms of extraction efficiency and selectivity. The research highlighted the importance of optimizing conditions such as ionic liquid concentration and feed solution composition to maximize recovery rates .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling trihexyltetradecylphosphonium bromide in laboratory settings?
- Methodological Answer : Strict adherence to safety measures is critical. Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to avoid skin/eye contact . In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap and water immediately . Store the compound away from strong oxidizers and heat sources (>25°C) to prevent decomposition into toxic gases (e.g., CO, NOx) . Always work under fume hoods with local exhaust ventilation to minimize inhalation risks .
Q. How can researchers accurately measure the heat of combustion for this compound?
-
Methodological Answer : Use modified Verevkin’s isoperibolic calorimetry with polyethylene ampoules. Subtract the heat contribution of polyethylene (error ≤0.2%) using the equation:
For this compound, linear regression of sample mass (m) vs. heat (Q) yields a slope of 24.1 kJ/g with ±0.24% error . Ensure calibration with reference materials and replicate measurements to validate precision.
Q. What are the recommended disposal methods for this compound waste?
- Methodological Answer : Collect waste in sealed containers labeled for halogenated organics. Collaborate with licensed waste management services for incineration or chemical neutralization. Avoid aqueous discharge due to potential ecotoxicity (H410 classification) . Document disposal processes in compliance with local regulations (e.g., EPA, REACH) .
Advanced Research Questions
Q. How does this compound influence product selectivity in CO₂ electrocatalytic reduction?
- Methodological Answer : As a co-catalyst on Cu electrodes, it enhances CO selectivity (49% FE) by modifying surface charge distribution and stabilizing *COOH intermediates. Design experiments with controlled potential (-0.8 to -1.2 V vs. RHE) and monitor current density (0.115 mA/cm²) using gas chromatography for product analysis . Compare with non-ionic liquid systems to isolate interfacial effects.
Q. What methodologies are effective for measuring excess molar volumes in this compound-DMF mixtures?
- Methodological Answer : Use a vibrating tube densimeter at 293.15–313.15 K. Calculate excess molar volumes () from experimental densities via:
Fit to a Redlich-Kister polynomial to quantify deviations (negative values indicate strong intermolecular interactions). For [P₆₆₆₁₄]Br-DMF, ranges from -0.5 to -1.2 cm³/mol, depending on composition .
Q. How can this compound be optimized for extractive desulfurization of fuels?
- Methodological Answer : Test its efficacy as a solvent by varying temperature (30–80°C) and fuel-to-IL mass ratios (1:1 to 1:5). Monitor sulfur removal efficiency via UV-Vis or GC-MS. For example, [P₆₆₆₁₄]Br achieves >90% sulfur extraction in model diesel due to high π-complexation affinity. Compare with [P₆₆₆₁₄][NTf₂] to assess anion effects .
Q. What experimental approaches assess the environmental impact of this compound in CO₂ capture systems?
- Methodological Answer : Conduct life cycle assessment (LCA) comparing [P₆₆₆₁₄]Br with MEA or zeolites. Use metrics like global warming potential (GWP) and energy demand across synthesis, usage, and disposal phases. Note that cellulose-supported ionic liquids reduce GWP by 30% vs. liquid-phase counterparts . Include biodegradability studies to address ecotoxicity concerns .
Properties
IUPAC Name |
trihexyl(tetradecyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELOMHXBLDMDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047953 | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654057-97-3 | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyltetradecylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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